molecular formula C11H8F3NO2 B7894278 (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol CAS No. 206055-88-1

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol

Cat. No.: B7894278
CAS No.: 206055-88-1
M. Wt: 243.18 g/mol
InChI Key: JKPFITBIBNAIPT-UHFFFAOYSA-N
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Description

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Chemical Reactions Analysis

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Biological Activity

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol is a synthetic compound belonging to the isoxazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data from various studies.

The compound's chemical structure is defined by the following formula:

C11H8F3N2O\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{2}\text{O}

This structure allows for significant interaction with biological targets due to its unique trifluoromethyl group, which enhances stability and bioavailability compared to other similar compounds.

The mechanism of action for this compound involves:

  • Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, facilitating penetration through cell membranes.
  • Target Interaction : The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects such as inhibition of cellular pathways involved in disease processes.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains. The trifluoromethyl substitution appears to enhance efficacy against resistant strains.

CompoundActivityReference
Isoxazole Derivative AEffective against E. coli
Isoxazole Derivative BActive against S. aureus

Antiviral Activity

This compound has been investigated for its antiviral potential. In vitro studies have demonstrated its effectiveness against viruses such as influenza and herpes simplex virus. The compound's ability to inhibit viral replication is attributed to its interaction with viral enzymes.

VirusIC50 (µM)Reference
Influenza H1N10.0742
HSV-10.045

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies utilizing sulforhodamine B assays indicate that it can induce cell cycle arrest and apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism
Huh7 (Liver Cancer)10Induces G0/G1 arrest
MCF7 (Breast Cancer)15Apoptosis induction

Research has also indicated that modifications in the isoxazole structure can lead to enhanced anticancer activity through improved binding affinities to target proteins involved in tumor growth.

Case Studies

  • Antioxidant Properties : A study evaluated the antioxidant capacity of isoxazole derivatives using C. elegans and human fibroblast models, revealing that certain derivatives showed superior antioxidant activity compared to standard antioxidants like quercetin .
  • Structure-Activity Relationship (SAR) : A detailed SAR study on trisubstituted isoxazoles highlighted the importance of substituents at specific positions on the isoxazole ring for enhancing biological activity .

Properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(6-16)17-15-10/h1-5,16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPFITBIBNAIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231236
Record name 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-88-1
Record name 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206055-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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